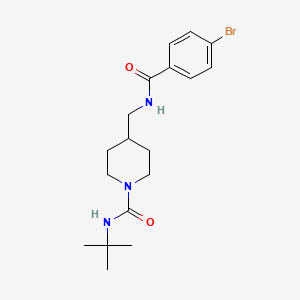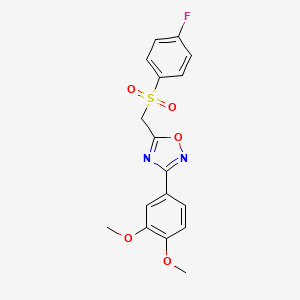
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4) is a compound that features a piperazine ring substituted with a methyl group and an alaninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC.HCl) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperazine: A simpler analog with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
N3-(4-Methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific combination of a piperazine ring and an alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1385694-42-7 |
|---|---|
Fórmula molecular |
C10H20N4O5 |
Peso molecular |
276.293 |
Nombre IUPAC |
3-[(4-methylpiperazin-1-yl)amino]propanamide;oxalic acid |
InChI |
InChI=1S/C8H18N4O.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-8(9)13;3-1(4)2(5)6/h10H,2-7H2,1H3,(H2,9,13);(H,3,4)(H,5,6) |
Clave InChI |
MTRVAXNUFVDVKX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NCCC(=O)N.C(=O)(C(=O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)



![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)

![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)
![1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2608799.png)


![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)
